REACTION_CXSMILES
|
C([O:8][C:9]1[CH:28]=[CH:27][C:12]([CH:13]([OH:26])[CH2:14][N:15](CC2C=CC=CC=2)[CH:16]([CH3:18])[CH3:17])=[CH:11][C:10]=1[NH:29][CH:30]=[O:31])C1C=CC=CC=1.CCOCC>C(O)C.[C].[Pd]>[CH:30]([NH:29][C:10]1[CH:11]=[C:12]([CH:27]=[CH:28][C:9]=1[OH:8])[CH:13]([OH:26])[CH2:14][NH:15][CH:16]([CH3:18])[CH3:17])=[O:31] |f:3.4|
|
Name
|
4-benzyloxy-3-formylamino-α-(N-benzyl-N-isopropylaminomethyl)-benzyl alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC1=C(C=C(C(CN(C(C)C)CC2=CC=CC=C2)O)C=C1)NC=O
|
Name
|
solution
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
palladium carbon
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
of hydrogen was absorbed
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue thus formed
|
Type
|
CUSTOM
|
Details
|
a crystalline material was formed
|
Type
|
CUSTOM
|
Details
|
By recovering the crystalline material
|
Type
|
FILTRATION
|
Details
|
by filtration, 0.7 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)NC=1C=C(C(CNC(C)C)O)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |